

Endobon® for Socket Preservation Following Tooth Extraction: Application Notes and Protocols

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Compound of Interest

Compound Name: *endobon*

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Introduction

Following tooth extraction, the alveolar ridge undergoes a natural process of resorption, leading to a reduction in bone volume that can compromise future implant placement and aesthetic outcomes. Socket preservation is a regenerative procedure designed to mitigate this bone loss by placing a bone graft material into the fresh extraction socket. **Endobon®**, a xenograft material composed of bovine-derived hydroxyapatite, serves as an osteoconductive scaffold to support new bone formation and maintain the three-dimensional architecture of the alveolar ridge.[1][2][3] Its non-resorbable nature provides long-term volume stability.[2][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of **Endobon®** for socket preservation.

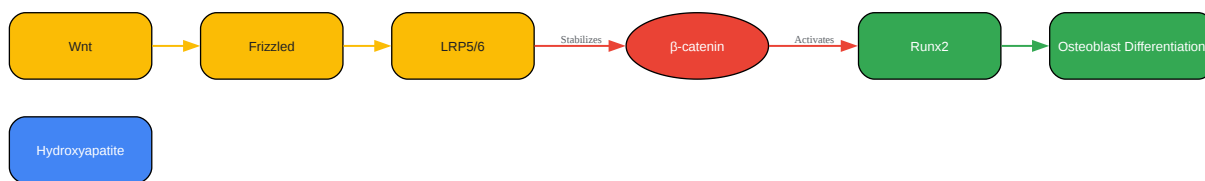
Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of **Endobon®** in socket preservation, often in comparison to other bone graft materials.

Study	Biomaterial(s)	Healing Period	Outcome Measure	Result
Barone et al. (2013)[5][6]	Endobon®, Bio-Oss®	6 months	New Bone Formation (%)	Endobon®: 28.5 ± 20, Bio-Oss®: 31.4 ± 18
Ramírez-Fernández et al. (2011)[4][7]	Endobon® (in rabbits)	4 months	New Bone Formation (%)	22.8 ± 1.5
Ramírez-Fernández et al. (2011)[4][7]	Endobon® (in rabbits)	4 months	Residual Graft Material (%)	39.4 ± 2.3
Ramírez-Fernández et al. (2011)[4][7]	Endobon® (in rabbits)	4 months	Non-mineralized Tissue (%)	37.7 ± 2.5
Sivolella et al. (2020)[3]	Endobon®, Bio-Oss®	4 months	Vital Bone Formation (%)	No significant difference

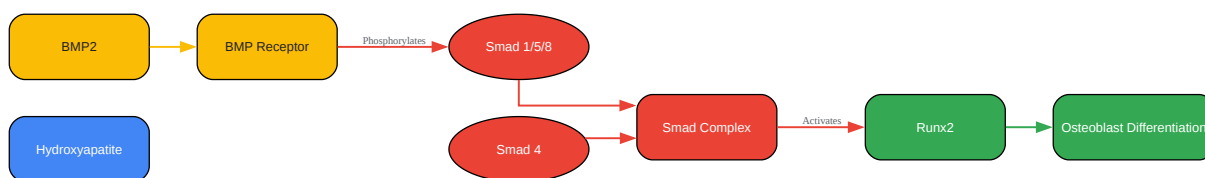
Signaling Pathways in Hydroxyapatite-Mediated Osteogenesis

Endobon® is primarily composed of hydroxyapatite, which has been shown to influence key signaling pathways involved in bone regeneration. The osteoconductive properties of hydroxyapatite scaffolds provide a surface that promotes the adhesion, proliferation, and differentiation of osteoblasts.[8][9] This process is mediated by several intracellular signaling cascades, including the Wnt/ β -catenin, Bone Morphogenetic Protein 2 (BMP2)/Smad, and PI3K/AKT/mTOR pathways.[1][8][10]



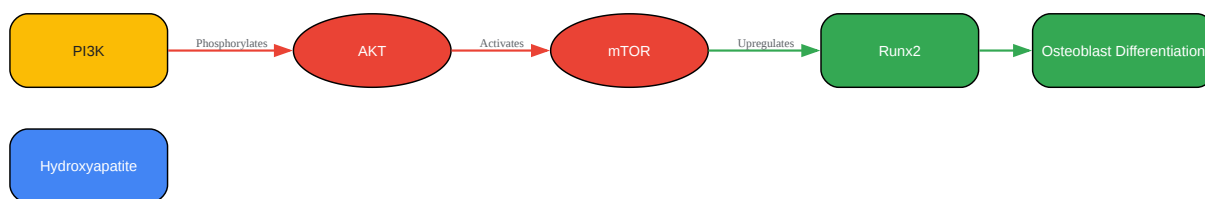
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Wnt/β-catenin Signaling Pathway



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BMP2/Smad Signaling Pathway



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PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

In Vivo Animal Study: Evaluation of Bone Response to Endobon®

This protocol is adapted from the study by Ramírez-Fernández et al. (2011) evaluating the in vivo bone response to **Endobon®** in a rabbit model.[4][7]



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In Vivo Experimental Workflow

1. Animal Model:

- Species: New Zealand white rabbits
- Number: 20
- Weight: 3900-4500 g
- Housing: Individual cages with ad libitum access to food and water.

2. Surgical Procedure:

- Anesthesia: General anesthesia administered intramuscularly (e.g., ketamine and xylazine).
- Surgical Site Preparation: Shave and disinfect the proximal metaphyseal area of the right tibia.
- Incision: Create a longitudinal incision to expose the tibial metaphysis.

- Defect Creation: Create a standardized bone defect in the proximal metaphyseal area using a surgical drill.

3. Implantation:

- Test Group: Fill the created defect with **Endobon®** granules (500-1000 µm).
- Control Group: Leave the defect empty (sham surgery).
- Closure: Suture the periosteum and skin in layers.

4. Post-Operative Care:

- Administer analgesics and antibiotics as per veterinary guidelines.
- Monitor animals for any signs of infection or distress.

5. Euthanasia and Sample Collection:

- Sacrifice groups of five animals at 1, 2, 3, and 4 months post-implantation.
- Harvest the entire tibia containing the implant and control sites.

6. Radiological Analysis:

- Take anteroposterior and lateral radiographs of the harvested tibiae to assess bone healing and material integration.

7. Histological Processing:

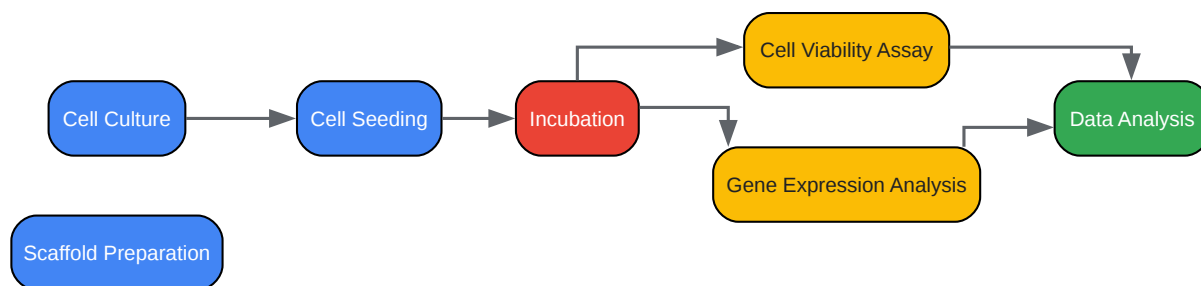
- Fix the bone samples in 10% neutral buffered formalin.
- Dehydrate the samples in a graded series of ethanol.
- Embed the samples in a resin (e.g., polymethyl methacrylate).
- Section the embedded blocks to a thickness of 5 µm using a microtome.
- Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome.

8. Histomorphometric Analysis:

- Use a light microscope equipped with a digital camera and image analysis software.
- Quantify the following parameters within the region of interest:
 - Percentage of newly formed bone.
 - Percentage of residual graft material.
 - Percentage of non-mineralized connective tissue.

In Vitro Osteoblast Culture on Endobon® Scaffolds

This protocol provides a framework for assessing the biocompatibility and osteoinductive potential of **Endobon®** in vitro.



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In Vitro Experimental Workflow

1. Scaffold Preparation:

- Sterilize **Endobon®** granules according to the manufacturer's instructions (e.g., autoclave).
- Place a defined amount of sterile granules into the wells of a multi-well culture plate.

2. Cell Culture:

- Cell Line: Use a pre-osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Culture Conditions: Maintain cells in a humidified incubator at 37°C and 5% CO₂.

3. Cell Seeding:

- Trypsinize and count the cells.
- Seed the cells directly onto the **Endobon®** scaffolds at a density of 1×10^4 cells/cm².
- Include a control group of cells seeded on tissue culture plastic.

4. Incubation:

- Culture the cells on the scaffolds for various time points (e.g., 1, 3, 7, and 14 days).
- Change the culture medium every 2-3 days.

5. Cell Viability Assay (e.g., MTT Assay):

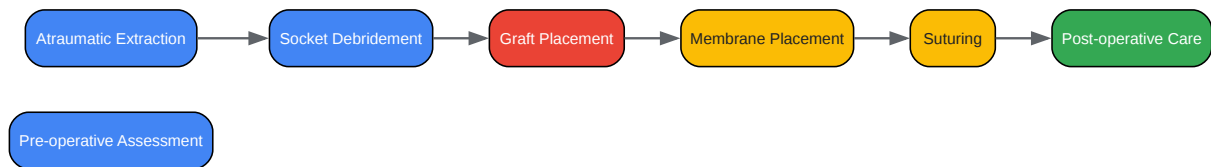
- At each time point, add MTT solution to the wells and incubate for 4 hours.
- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

6. Gene Expression Analysis (Real-Time PCR):

- RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA.
- Real-Time PCR: Perform quantitative PCR using primers for osteogenic marker genes (e.g., Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (Runx2), Osteocalcin (OCN)) and a housekeeping gene (e.g., GAPDH).
- Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Clinical Application Protocol for Socket Preservation with Endobon®

This protocol outlines the general surgical steps for using **Endobon®** for socket preservation in a clinical setting.



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Clinical Socket Preservation Workflow

1. Pre-operative Assessment:

- Conduct a thorough clinical and radiographic examination to assess the tooth and surrounding bone.
- Obtain informed consent from the patient.

2. Anesthesia and Tooth Extraction:

- Administer local anesthesia.
- Perform an atraumatic extraction of the tooth to preserve the integrity of the socket walls, particularly the buccal plate.^{[11][12]}

3. Socket Debridement:

- Thoroughly curette the socket to remove all granulation tissue and remnants of the periodontal ligament.^[11]
- Irrigate the socket with sterile saline.

4. Graft Placement:

- Hydrate the **Endobon®** granules with sterile saline or the patient's blood.
- Gently pack the granules into the extraction socket up to the level of the crestal bone.^[13]
Avoid over-compressing the material.^[13]

5. Membrane Placement (Optional but Recommended):

- Place a resorbable collagen membrane over the grafted socket to contain the graft material and prevent soft tissue ingrowth.^[5]

6. Suturing:

- Achieve primary wound closure by suturing the soft tissue flaps over the membrane.

7. Post-operative Care:

- Provide the patient with post-operative instructions, including oral hygiene and dietary recommendations.
- Prescribe antibiotics and analgesics as needed.
- Schedule a follow-up appointment to monitor healing. A healing period of approximately six months is recommended before implant placement.^[13]

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